5-(4-Fluorobenzoyl)pyrimidine-2,4(1h,3h)-dione
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Overview
Description
5-(4-Fluorobenzoyl)pyrimidine-2,4(1h,3h)-dione is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The incorporation of fluorine into pyrimidine structures often enhances their biological activity and stability, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 5-(4-Fluorobenzoyl)pyrimidine-2,4(1h,3h)-dione typically involves the reaction of 4-fluorobenzoyl chloride with pyrimidine-2,4(1h,3h)-dione under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
5-(4-Fluorobenzoyl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
5-(4-Fluorobenzoyl)pyrimidine-2,4(1h,3h)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Mechanism of Action
The mechanism of action of 5-(4-Fluorobenzoyl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. For example, fluorinated pyrimidines can inhibit the activity of thymidylate synthase, leading to the disruption of DNA synthesis and cell proliferation. This makes them effective in the treatment of certain cancers. Additionally, the compound may interact with other enzymes and proteins, affecting various cellular pathways .
Comparison with Similar Compounds
5-(4-Fluorobenzoyl)pyrimidine-2,4(1h,3h)-dione can be compared with other fluorinated pyrimidines such as 5-fluorouracil and 5-fluoro-2’-deoxyuridine. These compounds share similar structural features and biological activities but differ in their specific applications and mechanisms of action. For instance:
5-Fluorouracil: Widely used as an anticancer agent, it inhibits thymidylate synthase and incorporates into RNA and DNA, disrupting their function.
5-Fluoro-2’-deoxyuridine: Another anticancer agent, it is more specific in its action on DNA synthesis.
Properties
CAS No. |
724-03-8 |
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Molecular Formula |
C11H7FN2O3 |
Molecular Weight |
234.18 g/mol |
IUPAC Name |
5-(4-fluorobenzoyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H7FN2O3/c12-7-3-1-6(2-4-7)9(15)8-5-13-11(17)14-10(8)16/h1-5H,(H2,13,14,16,17) |
InChI Key |
RFTLXQJGIIQXKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC(=O)NC2=O)F |
Origin of Product |
United States |
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